molecular formula C21H28O2 B057005 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol CAS No. 122419-17-4

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol

Cat. No. B057005
CAS RN: 122419-17-4
M. Wt: 312.4 g/mol
InChI Key: VODSLDFWGKAUAY-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol, also known as HDMP-28, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and energizing effects. However, HDMP-28 has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the drug's euphoric and energizing effects. 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol also acts as a norepinephrine reuptake inhibitor, which contributes to its stimulant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol include increased heart rate, blood pressure, and body temperature. It also leads to an increase in the release of dopamine, norepinephrine, and serotonin in the brain. The drug has been found to have a half-life of around 3 hours, which means that its effects are relatively short-lived.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol in lab experiments is its high potency, which allows for the use of smaller amounts of the drug. However, one of the limitations is its potential for abuse, which makes it difficult to use in human studies. Additionally, the short half-life of the drug can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol. One area of research is the development of analogs that have a longer half-life and lower potential for abuse. Another area of research is the investigation of the drug's potential therapeutic applications, particularly in the treatment of ADHD, depression, and anxiety. Finally, more research is needed to understand the long-term effects of 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol on the brain and body.

Synthesis Methods

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol is synthesized through a multi-step process that involves the reaction of 4-hydroxy-3,5-dimethylacetophenone with 2-bromopentane in the presence of a base to form the intermediate 4-[2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-one]. This intermediate is then reduced to 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol using lithium aluminum hydride.

Scientific Research Applications

4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders. 4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol has also been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

4-[2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-7-8-21(6,17-9-13(2)19(22)14(3)10-17)18-11-15(4)20(23)16(5)12-18/h9-12,22-23H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODSLDFWGKAUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384307
Record name 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122419-17-4
Record name 4,4'-(Pentane-2,2-diyl)bis(2,6-dimethylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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